molecular formula C11H17BrO3Si B1450674 (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane CAS No. 2104695-66-9

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane

Cat. No. B1450674
M. Wt: 305.24 g/mol
InChI Key: SDYUNRUWGJADII-UHFFFAOYSA-N
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Description

“(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” is a chemical compound with the molecular formula C11H17BrO3Si . It has a molecular weight of 305.24 . It is a liquid at 20°C .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” consists of a bromine atom, a silicon atom, three oxygen atoms, eleven carbon atoms, and seventeen hydrogen atoms .


Physical And Chemical Properties Analysis

“(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” is a light yellow to brown clear liquid . It has a refractive index of 1.53 . It should be stored under inert gas at a temperature below 0°C . It is sensitive to air and heat .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity with Electrophiles: A study by Knockel and Normant (1984) explored the reactivity of similar compounds with electrophiles, demonstrating how vinylsilanes can be functionalized in the presence of zinc to create diverse chemical structures (Knockel & Normant, 1984).
  • Synthesis of 2-Substituted-4-Trimethylsilylfurans: The same study also described a method for synthesizing 2-substituted-4-trimethylsilylfurans, showcasing the utility of such compounds in organic synthesis (Knockel & Normant, 1984).

Catalytic and Coupling Reactions

  • Palladium-Catalyzed Reactions: Labrecque and Chan (2001) detailed the use of similar compounds in palladium-catalyzed reactions, an essential process in modern synthetic chemistry (Labrecque & Chan, 2001).
  • Directed Lithiation and Coupling: Research by Ennis and Gilchrist (1990) focused on lithiation and palladium-catalyzed coupling, further highlighting the role of these compounds in complex organic syntheses (Ennis & Gilchrist, 1990).

Material Science and Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion: Chafiq et al. (2020) studied the inhibition properties of related compounds for mild steel corrosion in acidic solutions, indicating potential applications in material science and engineering (Chafiq et al., 2020).

Semiconductor and Electronic Applications

  • PECVD Processes in Microelectronics: Loboda (1999) discussed the use of trimethylsilane-based processes in depositing dielectric thin films, pertinent to semiconductor and electronic applications (Loboda, 1999).

Safety And Hazards

“(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

(2-bromo-4,5-dimethoxyphenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrO3Si/c1-13-10-6-8(12)9(7-11(10)14-2)15-16(3,4)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYUNRUWGJADII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane

CAS RN

2104695-66-9
Record name (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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